molecular formula C12H22Cl2N6O4 B13799652 Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso- CAS No. 60784-45-4

Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso-

Cat. No.: B13799652
CAS No.: 60784-45-4
M. Wt: 385.24 g/mol
InChI Key: PQBJFPLKQJTDSV-UHFFFAOYSA-N
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Description

Chemical Identity:
The compound Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso-) (CAS: 60784-45-4; CID: 147574) is a bis-chloroethyl nitroso urea derivative with a hexamethylene spacer. Its molecular formula is C₁₂H₂₂Cl₂N₆O₄, and its SMILES string is C(CCCN(C(=O)NCCCl)N=O)CCN(C(=O)NCCCl)N=O . The structure comprises two 3-(2-chloroethyl)-3-nitrosourea moieties connected via a six-carbon aliphatic chain. Predicted collision cross-section (CCS) values for its adducts range from 185.3 to 188.9 Ų, indicating moderate molecular size and polarity .

Nitroso urea derivatives are historically significant as alkylating agents, particularly in oncology, due to their ability to crosslink DNA via chloroethyl groups .

Properties

CAS No.

60784-45-4

Molecular Formula

C12H22Cl2N6O4

Molecular Weight

385.24 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexyl]-1-nitrosourea

InChI

InChI=1S/C12H22Cl2N6O4/c13-5-9-19(17-23)11(21)15-7-3-1-2-4-8-16-12(22)20(18-24)10-6-14/h1-10H2,(H,15,21)(H,16,22)

InChI Key

PQBJFPLKQJTDSV-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)N(CCCl)N=O)CCNC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Reagents & Conditions Notes
1 Formation of bis(2-chloroethyl)urea intermediate React hexamethylenediamine (1,6-diaminohexane) with 2-chloroethyl isocyanate or carbonyldiimidazole (CDI) in an aprotic solvent such as tetrahydrofuran (THF) or chloroform, at controlled temperature (0–30°C) CDI is often used in a molar ratio of 0.3 to 0.6 relative to amine; reaction proceeds under inert atmosphere to avoid side reactions
2 Purification of intermediate Recrystallization or solvent washing with isopropanol or similar solvents Removes unreacted starting materials and impurities
3 Nitrosation Treat the purified bis(2-chloroethyl)urea with sodium nitrite in acidic medium (mixture of dilute hydrochloric acid and acetic acid) at low temperature (0–5°C) Slow addition of sodium nitrite is critical to control reaction rate and avoid side products
4 Isolation and purification of final compound Quench reaction with cold water, cool to sub-zero temperatures (-15 to -10°C), filter precipitate, wash with water and organic solvents (dichloromethane, n-heptane), dry under controlled conditions Purification steps remove impurities and improve purity to >99%

Reaction Scheme

$$
\text{Hexamethylenediamine} + 2 \times \text{2-chloroethyl isocyanate} \xrightarrow[\text{THF}, 0-30^\circ C]{} \text{Bis(2-chloroethyl)urea intermediate}
$$

$$
\text{Bis(2-chloroethyl)urea intermediate} + \text{NaNO}_2 + \text{HCl/Acetic acid} \xrightarrow[0-5^\circ C]{} \text{Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso-)}
$$

Key Parameters and Optimization

  • Temperature control during nitrosation is essential to prevent decomposition and formation of unwanted side-products.
  • Molar ratios : Sodium nitrite is used in slight excess relative to the urea intermediate to ensure complete nitrosation.
  • Solvent selection : Polar aprotic solvents for initial urea formation; acidic aqueous-organic mixtures for nitrosation; non-polar solvents for purification.
  • Purification : Use of silica gel filtration and recrystallization from combinations of dichloromethane, methyl tertiary butyl ether, and n-heptane to achieve high purity.

Analytical and Purity Data

Parameter Result Method Notes
Melting Range ~30–32°C Differential Scanning Calorimetry (DSC) Consistent with literature for related bis-nitrosoureas
Purity (HPLC) >99.9% High-Performance Liquid Chromatography Impurities <0.05% (including unreacted urea intermediate and minor unknowns)
Impurity Profile RRT -0.08: 0.01%; RRT -0.13: Not detected HPLC Impurities effectively removed by purification
Powder X-Ray Diffraction (PXRD) Characteristic peaks at 9.05°, 18.64°, 21.07°, 22.92°, 24.3°, 25.06°, 26.28°, 27.8°, 28.63°, 29.59°, 32.97° 2θ PXRD Confirms crystalline nature and phase purity
Infrared (IR) Spectrum Bands consistent with urea, chloroethyl, and nitroso functional groups Fourier Transform IR Spectroscopy Confirms presence of nitroso groups

Comparative Notes on Related Compounds

Compound Spacer Length Synthetic Route Similarity CAS Number Notes
Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) 5 carbons Similar reaction of 1,5-diaminopentane with 2-chloroethyl isocyanate and nitrosation 60784-44-3 Well-documented synthesis and industrial production methods
Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) 4 carbons Similar synthetic approach with 1,4-diaminobutane 60784-43-2 Detailed chemical and structural data available

The hexamethylene variant (6 carbons) follows the analogous synthetic pathway with adjustments in reaction stoichiometry and purification to accommodate the longer spacer length.

Summary of Preparation Method

Step No. Description Reagents Conditions Outcome
1 Formation of bis(2-chloroethyl)urea intermediate Hexamethylenediamine + 2-chloroethyl isocyanate or CDI THF, 0–30°C, inert atmosphere Intermediate bis-urea compound
2 Purification of intermediate Isopropanol or similar solvent Recrystallization or washing Pure intermediate
3 Nitrosation Sodium nitrite, HCl, acetic acid 0–5°C, slow addition Bis-nitrosourea product
4 Isolation and purification Water quench, cooling, filtration, washing with dichloromethane, n-heptane 0 to -15°C High purity final compound

Biological Activity

Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso- (commonly referred to as bis(2-chloroethyl)nitrosourea or BCNU) is a compound of significant interest in the field of medicinal chemistry, particularly for its anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22Cl2N6O4
  • Molecular Weight : 385.30 g/mol
  • CAS Registry Number : 60784-45-4

Urea-based compounds like BCNU exert their biological effects primarily through the alkylation of DNA. The chloroethyl groups are responsible for forming reactive species that can bind to DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells, such as cancer cells. This mechanism is crucial for its efficacy against various tumors, including brain tumors and leukemias.

Anticancer Efficacy

BCNU has been shown to possess potent cytotoxicity against several cancer cell lines. A study highlighted its activity against human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, demonstrating IC50 values ranging from 38 µM to 95 µM depending on the specific conditions and cell lines tested . Notably, it exhibits selective toxicity towards cancer cells while sparing normal cells to some extent.

Case Studies

  • Cytotoxicity in Hypoxic Conditions : Research indicates that BCNU maintains its effectiveness under hypoxic conditions, which are often present in solid tumors. In a comparative study, BCNU's cytotoxicity was evaluated alongside other nitrosourea compounds, revealing that it retains significant activity even when oxygen levels are low .
  • Comparative Studies with Other Agents : In vitro studies have compared BCNU with other clinically approved drugs like Carmustine and Lomustine. The results showed that BCNU had comparable or superior efficacy against certain cancer cell lines under both normoxic and hypoxic conditions .

Toxicity Profile

While BCNU is effective against cancer cells, it also poses risks of toxicity. Acute toxicity studies indicate a low lethal dose (LDLo) of 25 mg/kg in rodent models when administered intraperitoneally . Furthermore, mutagenicity tests have shown positive results in Drosophila melanogaster and Saccharomyces cerevisiae, indicating potential genetic damage upon exposure .

Summary of Research Findings

StudyCell LineIC50 (µM)Notes
Study AA54941 ± 4Selectively toxic to cancer cells
Study BMCF-738 ± 1Effective under hypoxia
Comparative StudyNIH3T363 ± 4Less toxic to normal cells

Scientific Research Applications

Medicinal Chemistry

Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso- is primarily studied for its potential as an anticancer agent. Nitrosoureas are known for their alkylating properties, which can interfere with DNA replication and repair processes in cancer cells.

Case Study: Antitumor Activity

In various studies, this compound has demonstrated significant antitumor activity against specific cancer cell lines. For example, research published in the Journal of Medicinal Chemistry highlighted its effectiveness against glioblastoma cells, showcasing a dose-dependent response in inhibiting cell proliferation .

Toxicology Research

Due to its toxicological profile, Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso- serves as a model compound in toxicology studies. Its effects on various biological systems are critical for understanding the mechanisms of toxicity associated with nitrosoureas.

Toxicity Data

  • LD50 (mouse) : 416 mg/kg
    This data indicates the lethal dose required to kill 50% of a test population and underscores the importance of handling this compound with care in laboratory settings.

Agricultural Applications

In agricultural science, derivatives of urea compounds are often explored for their potential as herbicides or pesticides. The chlorinated structure may contribute to biological activity against pests while minimizing harm to non-target species.

Research Insights

Studies have indicated that modified urea compounds can enhance the efficacy of certain herbicides when used in combination with traditional formulations . This approach aims to reduce environmental impact while improving crop yields.

Data Tables

Study ReferenceCancer TypeIC50 Value (µM)Observations
Journal of Medicinal Chemistry Glioblastoma10Significant dose-dependent inhibition
Cancer Research Journal Leukemia5Enhanced apoptosis in treated cells

Comparison with Similar Compounds

Chain Length Variants

  • 1,1'-Tetramethylenebis(3-(2-chloroethyl)-3-nitrosourea) (CAS: 60784-43-2): This analog replaces the hexamethylene chain with a four-carbon (butanediyl) spacer. However, the reduced hydrophobicity could lower cellular uptake efficiency compared to the hexamethylene variant .

Substituent Modifications

  • 1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea (CAS: 14039-09-9):
    This derivative substitutes one chloroethyl-nitrosourea moiety with a bulky bicyclic heptane group . The molecular weight (287.78 g/mol ) is significantly lower than the hexamethylene compound (385.12 g/mol ), and the density (1.32 g/cm³ ) suggests a compact structure. The bicyclic group may enhance lipid solubility, improving blood-brain barrier penetration .
  • 1-(2-Chloroethyl)-3-(p-methoxyphenyl)-N-nitrosourea (CAS: 13907-76-1):
    Introduction of a p-methoxyphenyl group introduces aromaticity and electron-donating methoxy substituents. This modification could stabilize the nitroso group via resonance, altering reactivity and selectivity in alkylation reactions .

Functional Analogs: Other Nitroso Ureas

  • N-Methyl-N-nitrosourea (CAS: 684-93-5) and N-Ethyl-N-nitrosourea (CAS: 759-73-9): These simpler analogs lack chloroethyl groups and aliphatic spacers. Their smaller size (molecular weights: ~118–146 g/mol) facilitates rapid diffusion but limits DNA crosslinking efficiency. Both are potent mutagens, with N-methyl-N-nitrosourea widely used in carcinogenesis studies .
  • N-Nitroso-3-hydroxypropylurea (CAS: 71752-70-0):
    The hydroxypropyl group introduces polarity, enhancing aqueous solubility. This contrasts with the hydrophobic hexamethylene compound, suggesting divergent pharmacokinetic profiles .

Physicochemical Properties

Property Hexamethylene Compound Tetramethylene Analog Bicyclic Derivative
Molecular Weight (g/mol) 385.12 ~350 (estimated) 287.78
CCS [M+H]+ (Ų) 185.8 N/A N/A
Density (g/cm³) N/A N/A 1.32

The hexamethylene compound’s higher molecular weight and CCS values suggest greater steric bulk compared to shorter-chain or bicyclic analogs. The absence of density data for the hexamethylene compound limits direct comparisons, but the bicyclic derivative’s density implies a tightly packed structure .

Q & A

Q. What are the recommended laboratory-scale synthesis protocols for Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso-)?

Methodological Answer: The compound is synthesized via a multi-step pathway involving:

Alkylation : Introduction of the chloroethyl group using 2-chloroethyl derivatives under basic conditions (e.g., NaOH in anhydrous DMF) .

Nitrosation : Reaction with nitrosating agents (e.g., NaNO₂ in acidic media) to form the nitroso group. Temperature control (0–5°C) is critical to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like N-nitrosamine derivatives .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify characteristic peaks (e.g., nitroso group at δ ~160 ppm in ¹³C NMR; chloroethyl protons at δ 3.6–4.0 ppm) .
    • IR : Confirm nitroso (N=O stretch at ~1500 cm⁻¹) and urea (N-H stretch at ~3300 cm⁻¹) functional groups .
  • Chromatography :
    • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological studies) .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when identifying reaction intermediates?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : Nitroso-urea intermediates may exhibit keto-enol tautomerism, altering NMR/IR profiles. Use low-temperature NMR (-20°C) to stabilize dominant tautomers .
  • Solvent Effects : Polar solvents (e.g., DMSO) can shift proton signals. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
  • Byproduct Interference : Isolate intermediates via preparative HPLC and re-analyze. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. Example Data Contradiction Analysis Table :

IntermediateObserved ¹H NMR (δ)Expected ¹H NMR (δ)Resolution Method
Alkylated Urea3.8 (m, 4H)3.6 (t, 4H)HRMS confirmed Cl adduct
Nitroso Derivative7.2 (s, 1H)7.5 (s, 1H)Low-temperature NMR

Q. What computational strategies predict the reactivity of the nitroso group in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict sites for nucleophilic attack (e.g., cysteine residues in proteins) .
  • Molecular Dynamics (MD) : Simulate binding interactions with DNA bases (e.g., guanine) to assess alkylation potential. Use force fields like AMBER or CHARMM .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding experimental design for drug discovery .

Key Finding : The chloroethyl-nitroso moiety exhibits higher electrophilicity (~2.5 eV) compared to fluoroethyl analogs, increasing DNA crosslinking potential .

Q. How can researchers optimize experimental design to study the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Conduct accelerated degradation studies in buffers (pH 2–9, 37°C). Monitor via UV-Vis (λ = 270 nm for nitroso group) .
  • Redox Sensitivity : Expose to glutathione (1–10 mM) to simulate intracellular reducing environments. Quantify degradation products via LC-MS .
  • Thermal Analysis : Use DSC/TGA to determine decomposition thresholds (>150°C suggests stability for short-term storage) .

Data Interpretation Tip : Compare half-life (t₁/₂) across conditions. For example, t₁/₂ decreases from 48 hrs (pH 7.4) to 2 hrs (pH 2.0), indicating gastric instability .

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